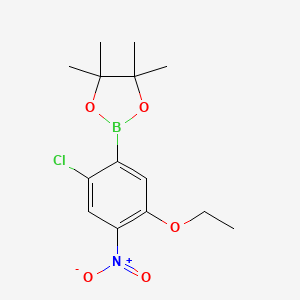
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is an organic compound that features both nitro and boronate ester functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol typically involves the reaction of 3-nitropyridine with a boronic ester. One common method includes the use of a Suzuki-Miyaura coupling reaction, where 3-nitropyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Palladium catalysts, bases like potassium carbonate, organic solvents like tetrahydrofuran.
Major Products Formed
Reduction: 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol.
Substitution: Various substituted pyridines depending on the coupling partner.
Aplicaciones Científicas De Investigación
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronate ester group, which can interact with various biomolecules.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol largely depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the boronate ester group can form reversible covalent bonds with diols, making it useful as a probe for detecting sugars and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the nitro group at a different position.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is unique due to the presence of both nitro and boronate ester groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-10(2)11(3,4)19-12(18-10)7-5-13-6-8(9(7)15)14(16)17/h5-6H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDHQSTSHZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine](/img/structure/B7954110.png)
![3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954117.png)



![(2R)-1-Hydroxy-S-(4-methylphenyl)-N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propane-2-sulfonamido](/img/structure/B7954148.png)
![2-[2-(4-Fluoro-2-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7954155.png)
![3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954158.png)
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B7954161.png)
![N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954162.png)

![N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954178.png)
![Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate](/img/structure/B7954179.png)

